molecular formula C11H24O2Si B13956023 Acetaldehyde, [[tris(1-methylethyl)silyl]oxy]- CAS No. 111998-83-5

Acetaldehyde, [[tris(1-methylethyl)silyl]oxy]-

Cat. No.: B13956023
CAS No.: 111998-83-5
M. Wt: 216.39 g/mol
InChI Key: SPFQUXKHINASCF-UHFFFAOYSA-N
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Description

Acetaldehyde, [[tris(1-methylethyl)silyl]oxy]-: is a chemical compound with the molecular formula C11H24O2Si and a molecular weight of 216.39 g/mol . It is a derivative of acetaldehyde, where the hydrogen atom of the hydroxyl group is replaced by a tris(1-methylethyl)silyl group. This modification imparts unique properties to the compound, making it useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acetaldehyde, [[tris(1-methylethyl)silyl]oxy]- typically involves the reaction of acetaldehyde with tris(1-methylethyl)silyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride .

Industrial Production Methods: Industrial production methods for Acetaldehyde, [[tris(1-methylethyl)silyl]oxy]- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction is conducted in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Acetaldehyde, [[tris(1-methylethyl)silyl]oxy]- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of Acetaldehyde, [[tris(1-methylethyl)silyl]oxy]- involves the interaction of the silyl group with various molecular targets. The silyl group can stabilize reactive intermediates, facilitate the formation of carbon-carbon bonds, and protect functional groups from unwanted reactions. The molecular pathways involved include nucleophilic substitution, electrophilic addition, and radical reactions.

Comparison with Similar Compounds

  • Acetaldehyde, [[trimethylsilyl]oxy]-
  • Acetaldehyde, [[triethylsilyl]oxy]-
  • Acetaldehyde, [[triphenylsilyl]oxy]-

Comparison: Acetaldehyde, [[tris(1-methylethyl)silyl]oxy]- is unique due to the presence of the bulky tris(1-methylethyl)silyl group, which provides steric hindrance and enhances the stability of the compound. This makes it more suitable for specific applications where stability and selectivity are crucial.

Properties

CAS No.

111998-83-5

Molecular Formula

C11H24O2Si

Molecular Weight

216.39 g/mol

IUPAC Name

2-tri(propan-2-yl)silyloxyacetaldehyde

InChI

InChI=1S/C11H24O2Si/c1-9(2)14(10(3)4,11(5)6)13-8-7-12/h7,9-11H,8H2,1-6H3

InChI Key

SPFQUXKHINASCF-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)OCC=O

Origin of Product

United States

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